![molecular formula C15H14ClNO2S B601351 R-Clopidogrel carboxylic acid CAS No. 324757-50-8](/img/structure/B601351.png)
R-Clopidogrel carboxylic acid
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Overview
Description
R-Clopidogrel carboxylic acid is a thienopyridine that is 6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylacetic acid substituted by a 2-chlorophenyl group at position 2 . It is a metabolite of the drug clopidogrel . It has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
Clopidogrel carboxylic acid derivative was synthesized from clopidogrel by alkaline hydrolysis . Clopidogrel bisulfate was dissolved in MeOH to which LiOH and water was added. The mixture was stirred for 24 hours at 40 °C .Molecular Structure Analysis
The molecular formula of R-Clopidogrel carboxylic acid is C15H14ClNO2S . The molecular weight is 307.8 g/mol . The IUPAC name is (2 R )-2- (2-chlorophenyl)-2- (6,7-dihydro-4 H -thieno [3,2-c]pyridin-5-yl)acetic acid .Chemical Reactions Analysis
As shown in Fig. 1, 85% of clopidogrel underwent ester hydrolysis (C-7) to clopidogrel carboxylic acid, which is an inactive metabolite . Only 15% of clopidogrel was oxidized (C-17) to 2-oxo-clopidogrel, the precursor of the active metabolite M15-2 .Physical And Chemical Properties Analysis
The molecular weight of R-Clopidogrel carboxylic acid is 307.8 g/mol . The XLogP3-AA is 1.1 .Scientific Research Applications
Pharmacokinetic Analysis
Clopidogrel undergoes rapid absorption and extensive metabolism, with a significant portion converted to an inactive carboxylic acid metabolite (CLO-CA). This has implications for pharmacokinetic modeling and drug interaction studies .
Drug Metabolism Studies
The metabolism of clopidogrel into its carboxylic acid form is a key area of study, particularly in understanding the drug’s first-pass effect and its transformation into active and inactive metabolites .
Enantioselective Synthesis
Research has been conducted on enantioselective esterification of clopidogrel carboxylic acid using biocatalysts, which is important for producing enantiomerically pure forms of clopidogrel .
Drug-Gene Interaction Modeling
Physiologically based pharmacokinetic (PBPK) modeling of clopidogrel includes the relevant metabolites such as clopidogrel carboxylic acid. This is used for drug-gene interaction studies and can impact personalized medicine approaches .
Analytical Reference Material
R-Clopidogrel carboxylic acid is used as a certified reference material (CRM) in test and assay development to ensure the quality and safety of medicines .
Mechanism of Action
Safety and Hazards
Future Directions
There are several areas of ongoing research related to R-Clopidogrel carboxylic acid. For example, there are studies focusing on the pharmacokinetics and pharmacodynamics of clopidogrel , and others investigating the simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the carboxylic acid metabolite .
properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R-Clopidogrel carboxylic acid | |
CAS RN |
324757-50-8 |
Source
|
Record name | Clopidogrel carboxylic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPIDOGREL CARBOXYLIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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